N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide

Description

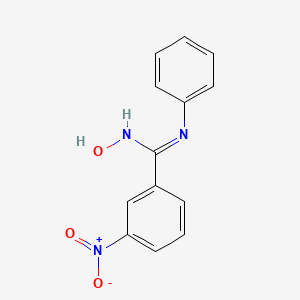

N'-Hydroxy-3-nitro-N-phenylbenzenecarboximidamide is a benzenecarboximidamide derivative characterized by:

- A nitro group (-NO₂) at the 3-position (meta) of the benzene ring.

- An N-phenyl group attached to the carboximidamide moiety.

- An N'-hydroxy (-NHOH) substituent on the imidamide nitrogen.

The nitro group enhances electron-withdrawing effects, influencing reactivity and stability, while the N-phenyl and N'-hydroxy groups contribute to molecular interactions .

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-3-nitro-N'-phenylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-15-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)16(18)19/h1-9,17H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFGRNYJBOXRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide typically involves the reaction of 3-nitrobenzoyl chloride with phenylhydroxylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely . The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Nitro (-NO₂): Increases acidity and stabilizes negative charges, making the compound reactive in nucleophilic substitutions .

- Methyl (-CH₃): Improves solubility in nonpolar solvents but reduces electrophilicity .

- Bromo (-Br) : Facilitates halogen bonding, useful in crystal engineering .

- Trifluoromethyl (-CF₃) : Boosts metabolic stability and membrane permeability in drug candidates .

Variations in N- and N'-Substituents

Modifications to the N-phenyl or N'-hydroxy groups alter steric bulk and hydrogen-bonding capacity:

Key Observations :

Positional Isomerism

The meta vs. para positioning of substituents affects molecular geometry and interactions:

Key Observations :

- Meta Substituents : Create asymmetric charge distribution, favoring interactions with chiral biomolecules.

- Para Substituents : Enhance symmetry, improving crystallinity and thermal stability .

Biological Activity

N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Molecular Structure

- Molecular Formula : C13H11N3O3

- Molar Mass : 257.24 g/mol

The compound features a nitro group and a hydroxylamine moiety, which are critical for its biological activity.

Synthesis

The synthesis typically involves the reaction of 3-nitrobenzoyl chloride with phenylhydroxylamine under controlled conditions. This method allows for the production of the compound in a laboratory setting, facilitating further research into its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis, making it a promising candidate for developing new antibiotics .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL |

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known to play a role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells .

Case Study: Inhibition of HDAC in Cancer Cell Lines

In a study assessing the compound's efficacy against human carcinoma cell lines, it demonstrated IC(50) values below 750 nM, indicating potent growth inhibition. The compound was further tested in xenograft models, showing promising results in reducing tumor size .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in DNA replication and protein synthesis, leading to cell death or growth inhibition. Additionally, its action on histone deacetylases suggests potential epigenetic modulation as part of its anticancer mechanism .

Medicinal Chemistry

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its potential applications extend beyond antimicrobial and anticancer activities to include roles in drug development and as a reagent in various chemical reactions .

Future Directions

Further studies are warranted to explore the full spectrum of biological activities associated with this compound. Research should focus on:

- In vivo studies : To assess the therapeutic potential and safety profile.

- Mechanistic studies : To elucidate the precise pathways influenced by the compound.

- Formulation development : To enhance bioavailability and efficacy.

Q & A

Q. What are the recommended synthetic routes for N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between nitro-substituted benzene derivatives and phenylhydroxylamine intermediates. Key steps include:

- Nucleophilic substitution under anhydrous conditions to introduce the hydroxyimino group.

- Nitration at the meta position using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Optimization Strategies:

- Use catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. Table 1: Example Reaction Parameters

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Nitration | H₂SO₄/HNO₃ | 0–5°C | – | 60–70 |

| Hydroxyimino coupling | DCM | RT | DMAP | 75–85 |

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.5 ppm) and nitro/hydroxyimino groups (δ 10–12 ppm). Splitting patterns confirm substitution positions .

- IR Spectroscopy : Detect N–O stretching (1250–1350 cm⁻¹) and nitro group vibrations (1520–1560 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry and confirm intramolecular hydrogen bonding between hydroxyimino and nitro groups .

Data Interpretation Tips:

- Compare experimental spectra with computational simulations (e.g., DFT) to validate assignments.

- Use HSQC/HMBC NMR to resolve ambiguous coupling in crowded regions .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidation .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) due to potential irritancy. Avoid contact with reducing agents to prevent explosive decomposition .

- Disposal : Incinerate via licensed hazardous waste facilities; neutralize nitro groups with alkaline hydrolysis before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states for nitro-group reduction or electrophilic aromatic substitution. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .

- Molecular Docking : Predict interactions with biological targets (e.g., nitroreductases) by aligning the nitro group with active-site flavin cofactors .

Validation Steps:

- Compare computed redox potentials with cyclic voltammetry data.

- Correlate HOMO/LUMO gaps with experimental reactivity in photochemical assays .

Q. How can contradictions in experimental data (e.g., varying synthetic yields) be systematically resolved?

Methodological Answer:

- Root-Cause Analysis :

- Variable Screening : Use DOE (Design of Experiments) to test factors like solvent polarity (DMF vs. DCM) or temperature gradients.

- Impurity Profiling : Characterize side products via LC-MS to identify competing pathways (e.g., over-nitration or hydrolysis) .

- Reproducibility Checks :

- Standardize anhydrous conditions (Karl Fischer titration for solvent dryness).

- Validate catalyst activity via control reactions without additives .

Q. What environmental impact assessments are needed for this compound, given the lack of ecological data?

Methodological Answer:

- Acute Toxicity Testing : Use Daphnia magna or Vibrio fischeri bioassays to estimate EC₅₀ values .

- Biodegradability Studies : Perform OECD 301F tests (manometric respirometry) to measure mineralization rates in aqueous systems.

- Soil Mobility : Conduct column leaching experiments with varying pH (4–9) to assess nitro-group persistence .

Q. Table 2: Proposed Ecotoxicity Testing Framework

| Test | Model Organism | Endpoint | Reference Standard |

|---|---|---|---|

| Acute toxicity | Daphnia magna | 48-h EC₅₀ | OECD 202 |

| Biodegradation | Activated sludge | 28-day degradation | OECD 301F |

| Bioaccumulation | Pimephales promelas | BCF (lipid-normalized) | OECD 305 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.